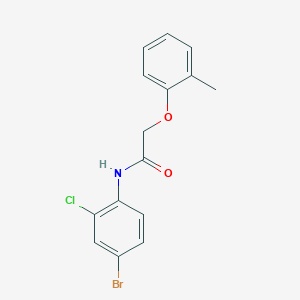![molecular formula C21H24ClN3O3 B244049 N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B244049.png)
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in the field of medicine. This compound is also known as TAK-659 and is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). In
Mechanism of Action
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide is a selective inhibitor of BTK. It binds to the active site of BTK and prevents its activation, thereby inhibiting downstream signaling pathways that are involved in the activation of B cells. This leads to a decrease in the production of inflammatory cytokines and the proliferation of B cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide have been extensively studied. In preclinical studies, it has been shown to be effective in inhibiting the growth of B cell malignancies and reducing inflammation in autoimmune disorders. In addition, it has also been shown to have a favorable pharmacokinetic profile and low toxicity.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide is its specificity for BTK, which makes it a promising candidate for the treatment of B cell malignancies and autoimmune disorders. However, one of the limitations of this compound is that it may not be effective in all patients, as some B cell malignancies may be resistant to BTK inhibition.
Future Directions
There are several future directions for the study of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide. One area of research is the development of combination therapies that target multiple signaling pathways in B cell malignancies. Another area of research is the identification of biomarkers that can predict the response to BTK inhibitors. In addition, there is also a need for the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties.
Synthesis Methods
The synthesis of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide involves a series of chemical reactions. The starting material for the synthesis is 3-chloro-4-(4-acetylpiperazin-1-yl)aniline, which is reacted with 3-methylphenol and ethyl chloroacetate to form the intermediate product. The intermediate product is then reacted with sodium hydroxide to form the final product, N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide.
Scientific Research Applications
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide has been extensively studied for its potential applications in the treatment of various diseases, including cancer and autoimmune disorders. BTK is a key enzyme involved in the activation of B cells, which play a crucial role in the immune response. Inhibition of BTK has been shown to be effective in the treatment of B cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. In addition, BTK inhibitors have also been shown to be effective in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus.
properties
Molecular Formula |
C21H24ClN3O3 |
|---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H24ClN3O3/c1-15-4-3-5-18(12-15)28-14-21(27)23-17-6-7-20(19(22)13-17)25-10-8-24(9-11-25)16(2)26/h3-7,12-13H,8-11,14H2,1-2H3,(H,23,27) |
InChI Key |
XPTIDWACKCBWKM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-iodobenzamide](/img/structure/B243967.png)
![3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243968.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]butanamide](/img/structure/B243970.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromobenzamide](/img/structure/B243971.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B243972.png)


![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-bromo-4-methoxybenzamide](/img/structure/B243978.png)
![3-fluoro-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B243980.png)
![4-ethyl-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243981.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methylpropanamide](/img/structure/B243983.png)
![N-{4-[(3,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243987.png)
![N-[2-methoxy-4-(propanoylamino)phenyl]thiophene-2-carboxamide](/img/structure/B243989.png)
